1-phenyl-N-(propan-2-ylidene)methanamine
Description
1-Phenyl-N-(propan-2-ylidene)methanamine is an imine compound characterized by a phenyl group attached to a methanamine backbone, with an isopropylidene substituent on the nitrogen. This structure grants it unique chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its synthesis typically involves condensation reactions between primary amines and ketones, as exemplified by its preparation from acetone and p-methoxy-benzylhydroxylamine, yielding a pale brown oil (44% yield) .
Properties
CAS No. |
1197-48-4 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
N-benzylpropan-2-imine |
InChI |
InChI=1S/C10H13N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
URUWNYQVXHOQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-phenyl-N-(propan-2-ylidene)methanamine can be achieved through several routes. One common method involves the reaction of benzaldehyde with isopropylamine under acidic conditions to form the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Phenyl-N-(propan-2-ylidene)methanamine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction typically produces secondary amines.
Scientific Research Applications
1-Phenyl-N-(propan-2-ylidene)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenyl-N-(propan-2-ylidene)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can trigger various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
1-(4-Methoxyphenyl)-N-(propan-2-ylidene)methanamine oxide (S10) :
This derivative features a methoxy group on the phenyl ring. The electron-donating methoxy substituent alters electronic density, reducing reactivity in cyclization reactions compared to the parent compound. However, it improves solubility in polar solvents. The synthesis yield (44%) is comparable to the parent compound, suggesting minimal steric hindrance from the substituent .- (E)-1-Phenyl-N-(piperazin-1-yl(p-tolyl)methylene)methanamine hydrochloride (I-10): Incorporating a piperazine ring and p-tolyl group, this compound exhibits enhanced solubility in aqueous media (evidenced by its hydrochloride salt form) and a higher melting point (172–174°C). The piperazine moiety enables interactions with biological targets, such as serotonin/norepinephrine receptors, which are absent in the simpler parent structure .
Imine Derivatives with Extended Conjugation or Bulky Substituents
- (E)-1-Phenyl-N-(4-phenylbutan-2-ylidene)methanamine: This compound, synthesized from 4-phenyl-3-buten-2-one and benzylamine, features an extended conjugated system. The bulky 4-phenylbutan-2-ylidene group enhances steric hindrance, making it suitable for asymmetric organocatalytic β-boration reactions. The parent compound lacks such steric bulk, limiting its utility in stereoselective catalysis .
(E)-1-Phenyl-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)methanamine (7a) :
Derived from camphor, this imine has a rigid bicyclic framework. NMR data (e.g., δ 1.00–1.70 ppm for CH2/CH3 groups) reflects restricted rotation, leading to distinct stereochemical outcomes in reactions. In contrast, the parent compound’s flexible isopropylidene group allows for greater conformational freedom .
Heterocyclic Analogues
- This enhances biological activity, as seen in its use as a pharmacophore in drug discovery. The parent compound, lacking heterocyclic motifs, is less likely to engage in such interactions .
- 1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride: The tetrahydrofuran (THF) ring improves solubility in organic solvents and may influence bioavailability.
Amine-Based Analogues
Mephentermine (N,2-Dimethyl-1-phenylpropan-2-amine) :
Replacing the imine with a tertiary amine group results in a compound with stimulant properties. Mephentermine’s amine functionality increases bioavailability and central nervous system penetration compared to the imine-based parent compound .- Phenpromethamine (N-Methyl-2-phenylethanamine): This primary amine lacks the imine’s electron-deficient nitrogen, reducing its reactivity in condensation reactions.
Comparative Data Table
Research Findings and Implications
- trace) . This highlights the sensitivity of imine reactivity to reaction conditions.
- Catalytic Applications : Pyridine-containing analogues (e.g., (S,E)-1-phenyl-N-(pyridin-2-ylmethylene)ethanamine) form stable iron complexes for 1,4-addition catalysis, a feature absent in the parent compound due to the lack of coordinating heteroatoms .
- Biological Activity : Piperazine and thiazole derivatives exhibit enhanced receptor binding, suggesting that structural complexity correlates with pharmacological potency .
Biological Activity
1-Phenyl-N-(propan-2-ylidene)methanamine, also known as an imine compound, has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a phenyl group attached to a methanamine backbone with a propan-2-ylidene substituent. Its molecular formula is and it possesses unique properties that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 187.25 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research conducted by various teams has shown that this compound can inhibit the growth of several bacterial strains.
Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone of 15 mm for S. aureus and 12 mm for E. coli, demonstrating its potential as an antibacterial agent .
Antioxidant Activity
The antioxidant activity of this compound has also been explored. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Results
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 30% |
| 100 | 50% |
| 200 | 75% |
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Studies have reported that it can act as an inhibitor for certain enzymes involved in metabolic pathways.
Case Study: Enzyme Inhibition
A study investigating the inhibition of acetylcholinesterase (AChE) revealed that at a concentration of 100 µM, the compound exhibited a 60% inhibition rate compared to control samples . This suggests potential applications in treating neurodegenerative diseases.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. Binding studies have indicated that it can form stable complexes with proteins, influencing their activity.
Binding Studies
Research has shown that the compound binds effectively to AChE and other target proteins through hydrogen bonding and hydrophobic interactions, which may explain its inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
